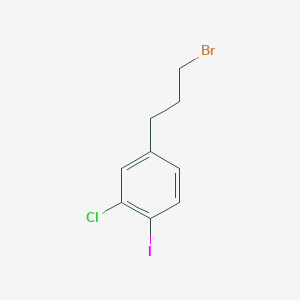
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2H-pyran-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2H-pyran-2-one and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Procedure: The formaldehyde is added dropwise to a solution of 3-methyl-2H-pyran-2-one in a suitable solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methyl-2H-pyran-2-one.
Reduction: 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-ol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
Hydroxymethylfurfural: Both compounds contain a hydroxymethyl group, but hydroxymethylfurfural has a furan ring instead of a pyranone ring.
5-(Hydroxymethyl)-2-furaldehyde: Similar in structure but contains an aldehyde group instead of a ketone group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
101392-86-3 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3-methylpyran-2-one |
InChI |
InChI=1S/C7H8O3/c1-5-6(4-8)2-3-10-7(5)9/h2-3,8H,4H2,1H3 |
Clé InChI |
FTFGBMVVUAFIHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=COC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


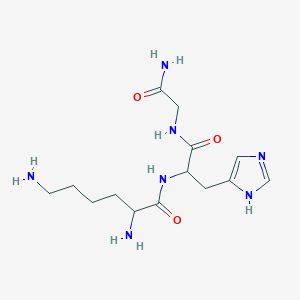
![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
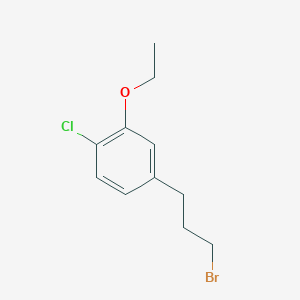


![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
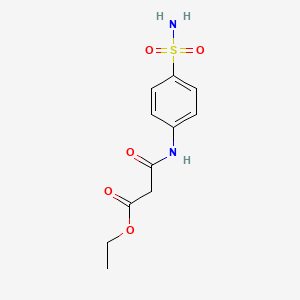
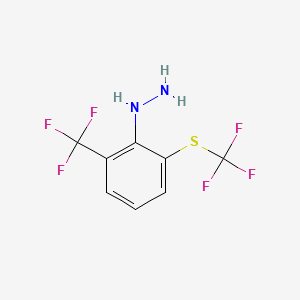
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
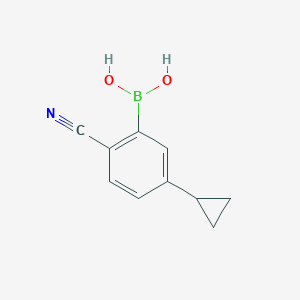
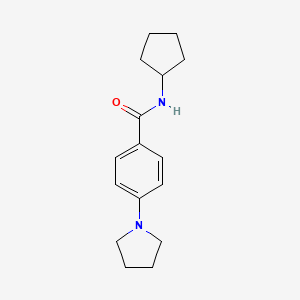
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

